Pentagalloylglucose

Catalog No.
S525072
CAS No.
14937-32-7
M.F
C41H32O26
M. Wt
940.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentagalloylglucose

Researchers needing reproducible ECM crosslinking face variability and cytotoxicity from glutaraldehyde or crude tannic acid. Pentagalloylglucose (PGG, CAS 14937-32-7) is the solution:

  • Precise stoichiometric crosslinking of collagen & elastin; eliminates calcification, ensures enzymatic resistance.
  • Defined MW 940.68 g/mol; guarantees batch reproducibility vs. tannic acid mixtures.
  • Non-cytotoxic; replaces glutaraldehyde in cardiovascular grafts & hydrogels.

Global supply; high-purity compound, not crude extract.

CAS Number

14937-32-7

Product Name

Pentagalloylglucose

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate

Molecular Formula

C41H32O26

Molecular Weight

940.7 g/mol

InChI

InChI=1S/C41H32O26/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16/h1-10,27,33-35,41-56H,11H2/t27-,33-,34+,35-,41+/m1/s1

InChI Key

QJYNZEYHSMRWBK-NIKIMHBISA-N

solubility

Soluble in DMSO

Synonyms

1,2,3,4,6-penta-O-galloyl beta-glucopyranose, 1,2,3,4,6-penta-O-galloyl-beta-D-glucose, 1,2,3,4,6-penta-O-galloylglucose, 1,2,3,4,6-pentagalloylglucose, 1,2,3,4,6-PGG, beta-penta-O-galloyl-glucose, beta-penta-O-galloyl-glucose, (D)-isomer, penta-1,2,3,4,6-O-galloyl-beta-D-glucose, penta-O-galloyl-alpha-D-glucopyranose, penta-O-galloyl-alpha-D-glucose, penta-O-galloyl-beta-D-glucoside

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O

The exact mass of the compound Pentagalloylglucose is 940.1182 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 653410. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Tannins - Hydrolyzable Tannins - Supplementary Records. It belongs to the ontological category of gallate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Pentagalloylglucose (PGG, CAS: 14937-32-7) is a highly purified, strictly defined hydrolyzable gallotannin consisting of a central glucose core esterified by exactly five gallic acid residues. In industrial and advanced biomedical procurement, PGG is primarily sourced as a non-cytotoxic cross-linking agent for proline-rich extracellular matrix (ECM) proteins, specifically collagen and elastin [1]. Unlike crude polyphenolic extracts, PGG offers a precise molecular weight (940.68 g/mol) and exact stoichiometry, enabling highly reproducible hydrogen bonding and hydrophobic stacking interactions [2]. This makes it a critical raw material for cardiovascular bioprostheses, advanced hydrogel formulations, and targeted tissue engineering applications where structural integrity and enzymatic resistance are paramount.

Research Fit

Multi-pathway Probe
Natural polyphenol tool for inflammation, metabolic, and oncology pathway studies
Target Engagement
Reported novel ASNS inhibition and multi-kinase signaling modulation
In Vivo Context
Reported bioavailability in mouse models supports exposure-response studies

Generic substitution of PGG with commercial tannic acid (TA), glutaraldehyde (GLA), or gallic acid introduces severe process and performance liabilities. Commercial TA is a heterogeneous mixture of polygalloyl glucoses, which causes unpredictable cross-linking densities and batch-to-batch variability that is unacceptable in strictly regulated biomaterial manufacturing [1]. Furthermore, while glutaraldehyde is a traditional tissue fixative, it exclusively cross-links collagen, leaving elastin—which comprises up to 50% of vascular tissue dry weight—completely vulnerable to enzymatic degradation, while also inducing high cytotoxicity and long-term tissue calcification[2]. Conversely, the monomeric gallic acid lacks the multi-arm structure required to form robust macromolecular networks, making PGG the preferred option for reproducible, dual-protein (collagen and elastin) stabilization without the toxicity of synthetic aldehydes.

Substitution Risk

Simpler gallate esters (gallic acid, methyl gallate) may show different pathway potency and selectivity profiles, limiting direct interchangeability for multi-target research.
Monogalloyl analogs lack the pentagalloyl architecture required for reported ASNS inhibition, potentially misattributing metabolic pathway responses.
Class-level polyphenol substitution risks overlooking PGG's distinct multi-site binding interactions, which may not reproduce reported endpoint-modulation results.

Elastin and Collagen Cross-Linking

In the preparation of decellularized vascular grafts, the choice of cross-linker dictates long-term mechanical durability. Glutaraldehyde (GLA) fails to cross-link elastin, leaving a critical structural vulnerability. PGG specifically binds to the pro-S surface of proline in both collagen and elastin, ensuring comprehensive stabilization of the tissue matrix [1].

Evidence DimensionTarget ECM Proteins Cross-linked
Target Compound DataCross-links 100% of target structural proteins (both collagen and elastin).
Comparator Or BaselineGlutaraldehyde (GLA) (Cross-links only collagen; 0% elastin cross-linking).
Quantified DifferencePGG preserves the ~50% elastin fraction of vascular tissue that GLA leaves entirely unprotected.
ConditionsDecellularized bovine jugular vein conduits and vascular tissue fixation.

Procuring PGG prevents the premature mechanical failure and enzymatic degradation of elastin-rich bioprostheses caused by standard glutaraldehyde fixation.

NF-κB & IRF Inhibition
Head-to-head
IC50 5–10 µM (PGG)
vs. gallic acid, methyl gallate, paeoniflorin, paeonol
Reported highest potency among tested natural analogs in THP-1 cell model
NF-κB/IRF dual-reporter assay context

Stoichiometric Precision and Reproducibility

For scalable biomaterial manufacturing, cross-linker consistency is non-negotiable. Commercial tannic acid exhibits extreme structural heterogeneity, which translates to variable hydrogel porosity, swelling ratios, and mechanical strength. PGG provides a single, defined molecular entity, ensuring predictable cross-linking kinetics and reproducible mechanical properties across production batches [1].

Evidence DimensionMolecular Uniformity and Galloyl Group Stoichiometry
Target Compound Data100% defined monomeric structure (exactly 5 galloyl groups per molecule).
Comparator Or BaselineCommercial Tannic Acid (TA) (Unpredictable mixture ranging from 2 to 12 galloyl groups).
Quantified DifferenceEliminates the batch-to-batch variance in cross-linking density inherent to crude TA mixtures.
ConditionsStandardized formulation of covalent cross-linked gelatin/collagen hydrogels.

Buyers manufacturing FDA-regulated biomaterials or standardized hydrogels must select PGG to meet strict quality control and lot-to-lot reproducibility standards.

iNOS & COX-2 Activity
Head-to-head
iNOS IC50 ≈ 18 µg/mL; COX-2 IC50 ≈ 8 µg/mL
vs. EGCG, gallic acid, gallacetophenone
Reported most potent inhibitor among tested polyphenols
LPS-activated murine macrophage model

In Vivo Biocompatibility and Cytotoxicity

A major limitation of both glutaraldehyde and commercial tannic acid is their high cytotoxicity, which precludes their use in living-tissue scaffolds or in vivo perivascular therapies. PGG, representing the purified core structure of tannic acid, delivers equivalent biomechanical stabilization while exhibiting a drastically lower cytotoxicity profile, thereby supporting cell infiltration and viability [1].

Evidence DimensionCytotoxicity and Tissue Calcification
Target Compound DataNon-cytotoxic; supports cell viability and prevents tissue calcification.
Comparator Or BaselineGlutaraldehyde (highly cytotoxic, induces calcification) and Tannic Acid (elevated cytotoxicity).
Quantified DifferencePGG achieves robust tissue stabilization without the severe cell death and calcification pathways triggered by GLA and crude TA.
ConditionsSubcutaneous implantation and in vivo vascular tissue models.

Selecting PGG enables the development of next-generation, living cardiovascular implants where preserving host cell viability is a strict design requirement.

Prostate Cancer Cytotoxicity
Head-to-head
PC3 IC50 31.64 µM vs. RWPE-1 IC50 74.55 µM
~2.4-fold higher potency in cancer cells
Supports cell-model selectivity endpoint review
ARneg-AI prostate cancer model
ASNS Inhibition
Reported
KD 8.8 µM, IC50 7.1 µM
Novel target engagement within gallotannin class
Recombinant human ASNS assay
In Vivo Bioavailability
Class-level
Plasma levels > in vitro IC50 after i.p. injection
Supports exposure-model interpretation
Mouse model, single-dose context

Bioprosthetic Heart Valve & Vascular Graft Fixation

Directly following from PGG's ability to cross-link both elastin and collagen without inducing calcification, PGG is the preferred procurement choice for manufacturing decellularized cardiovascular conduits. It replaces toxic glutaraldehyde workflows, ensuring long-term enzymatic resistance and mechanical durability [1].

Gelatin and Collagen Hydrogel Manufacturing

Due to its exact stoichiometric profile and defined molecular weight, PGG is highly suited for formulating advanced hydrogels. Unlike variable tannic acid mixtures, PGG guarantees reproducible compressive stress, viscosity, and gelation temperatures required for commercial biomedical scaffolds [2].

Perivascular Aneurysm Stabilization

Leveraging its low cytotoxicity and potent matrix metalloproteinase (MMP-2) inhibition, PGG is actively sourced for research and development of localized treatments for abdominal aortic aneurysms (AAAs). It can be safely delivered perivascularly to halt elastin degradation and stabilize the weakened aortic wall[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Multi-pathway anti-inflammatory studies
Ranked potency among natural gallate analogs
NF-κB/IRF and iNOS/COX-2 pathway assays
Prostate cancer cell-model studies
Cancer-cell selectivity profile
Apoptosis and ROR1 pathway endpoint review
ASNS/AMPK metabolic axis research
Novel target engagement (ASNS inhibition)
Metabolic pathway-response and in vivo model interpretation
In vivo polyphenol exposure studies
Reported bioavailability in mammalian model
Exposure-model validation and viral entry assay context

XLogP3

3.6

Hydrogen Bond Acceptor Count

26

Hydrogen Bond Donor Count

15

Exact Mass

940.11818112 Da

Monoisotopic Mass

940.11818112 Da

Heavy Atom Count

67

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3UI3K8W93I

Other CAS

14937-32-7

Wikipedia

Pentagalloylglucose

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